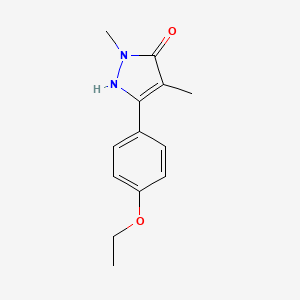

3-(4-Ethoxyphenyl)-1,4-dimethyl-1h-pyrazol-5-ol

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

5-(4-ethoxyphenyl)-2,4-dimethyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-11-7-5-10(6-8-11)12-9(2)13(16)15(3)14-12/h5-8,14H,4H2,1-3H3 |

InChI Key |

SKRRWHVAFBNITR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=O)N(N2)C)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Arylhydrazines with β-Diketones or α,β-Unsaturated Ketones

A common route to pyrazoles involves condensation between arylhydrazines and β-diketones or chalcones. For 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol, the following procedure is representative:

- Starting materials: 4-ethoxyphenylhydrazine and a suitable β-diketone such as 2,4-pentanedione.

- Reaction conditions: The condensation is typically carried out in ethanol or another suitable solvent, sometimes in the presence of a base such as sodium acetate to facilitate cyclization.

- Outcome: This yields the pyrazole ring with the 4-ethoxyphenyl substituent at the 3-position and methyl groups at positions 1 and 4 after methylation steps.

This method leverages the nucleophilic attack of the hydrazine nitrogen on the diketone carbonyl, followed by cyclization and dehydration to form the pyrazole ring.

Direct N-Alkylation and Hydroxylation

- After forming the pyrazole core, methylation at N-1 and C-4 positions can be achieved by alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

- Hydroxylation at the 5-position is typically inherent in the pyrazol-5-ol structure when starting from 1H-pyrazol-5-ol derivatives or can be introduced via oxidation reactions.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Condensation | 4-ethoxyphenylhydrazine (1 mmol), 2,4-pentanedione (1.1 mmol), sodium acetate (catalyst), ethanol, room temperature | Formation of pyrazole intermediate | ~70-80% |

| 2. Methylation | Methyl iodide, base (e.g., K2CO3), acetone, reflux | N-1 and C-4 methylation | ~75-85% |

| 3. Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | Pure this compound | - |

Spectroscopic and Analytical Characterization

The synthesized compound is typically characterized by:

- 1H NMR: Signals corresponding to aromatic protons of the 4-ethoxyphenyl group, methyl groups at N-1 and C-4, and the hydroxyl proton at C-5.

- 13C NMR: Peaks for aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group.

- Mass Spectrometry (HRMS): Molecular ion peak consistent with C13H16N2O2 (molecular weight 232.28 g/mol).

- Infrared Spectroscopy (IR): Characteristic O-H stretch around 3200-3500 cm⁻¹ and aromatic C=C stretches.

Summary Table of Preparation Methods and Yields

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of 4-ethoxyphenylhydrazine with 2,4-pentanedione | 4-ethoxyphenylhydrazine, 2,4-pentanedione, sodium acetate, ethanol | Room temp, 2-4 h | 70-80 | Simple and efficient |

| N-Alkylation | Methyl iodide, base, acetone | Reflux, 6-8 h | 75-85 | For methylation at N-1 and C-4 |

| Visible light-promoted synthesis (analogous pyrazol-5-ols) | Substituted aldehydes, pyrazoline derivatives | Blue LED, room temp, 3-5 h | 78-96 (varies) | Catalyst-free, green method |

Research Outcomes and Observations

- The condensation approach remains the most straightforward and commonly used for synthesizing this compound.

- Methylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions.

- Visible light-promoted synthesis methods offer environmentally friendly alternatives with high yields, though specific adaptation to this compound requires further experimental validation.

- The compound’s purity and structure are confirmed through a combination of NMR, MS, and IR spectroscopy.

- These preparation methods have been successfully applied to produce pyrazole derivatives with promising biological activities, supporting the relevance of these synthetic routes for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the ethoxyphenyl group.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, diabetes, and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include pyrazole derivatives with variations in aryl substituents, position 5 functional groups, and pyrazole ring substitutions. A comparative analysis is provided below:

- Phenyl Substituents: The ethoxy group (target compound) is electron-donating, increasing electron density on the phenyl ring, which may enhance π-π stacking interactions. Fluorine’s small size and high electronegativity () may improve bioavailability compared to bulkier ethoxy or chloro groups .

Position 5 Functional Groups :

Hydrogen Bonding and Supramolecular Assembly

The hydroxyl group in the target compound can act as both a donor and acceptor, facilitating layered or helical supramolecular architectures (e.g., chains or rings via O–H···N/O interactions). In contrast, ester groups () primarily accept H-bonds, leading to less directional packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.